1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea, also known as THP-MeOE, is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea involves the reaction of 3-bromothiophene with 3-hydroxypropylamine to form 3-(3-hydroxypropyl)thiophene. This intermediate is then reacted with 2-methoxyethyl isocyanate to form the desired product.
Starting Materials
3-bromothiophene, 3-hydroxypropylamine, 2-methoxyethyl isocyanate
Reaction
Step 1: 3-bromothiophene is reacted with 3-hydroxypropylamine in the presence of a base such as potassium carbonate to form 3-(3-hydroxypropyl)thiophene., Step 2: 3-(3-hydroxypropyl)thiophene is then reacted with 2-methoxyethyl isocyanate in the presence of a catalyst such as triethylamine to form the desired product, 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea.
Mechanism Of Action
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, this compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is upregulated in cancer cells and plays a role in inflammation. By inhibiting COX-2 activity, 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea can reduce inflammation and inhibit cancer cell growth.
Biochemical And Physiological Effects
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea has been shown to have a number of biochemical and physiological effects. Research has shown that this compound can reduce inflammation and inhibit cancer cell growth in animal models. Additionally, 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea has been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea in lab experiments is that it has shown promising results in animal models for its anti-cancer and anti-inflammatory properties. Additionally, 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea is relatively easy to synthesize using the method described above. However, one limitation of using 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea in lab experiments is that more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea. One potential direction is to study the safety and efficacy of this compound in human clinical trials. Additionally, further research is needed to determine the optimal dosage and administration of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea for its anti-cancer and anti-inflammatory effects. Finally, research could explore the potential use of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea in combination with other anti-cancer or anti-inflammatory agents to enhance its effects.
Scientific Research Applications
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea has been studied for its potential application in the treatment of cancer. Research has shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-16-6-5-13-11(15)12-4-2-10(14)9-3-7-17-8-9/h3,7-8,10,14H,2,4-6H2,1H3,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVUGLBTQZPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCC(C1=CSC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea |
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